N-(2,5-Dichlorobenzoyl)glycine
Overview
Description
Synthesis Analysis
While the synthesis of N-(2,5-Dichlorobenzoyl)glycine is not explicitly covered in the provided papers, the synthesis of related compounds is discussed. For instance, the paper titled "N-(Boc)-L-(2-Bromoallyl)-glycine: A versatile intermediate for the synthesis of optically active unnatural amino acids" describes the synthesis of an unnatural amino acid derivative from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, achieving a 75% overall yield . This suggests that similar methods could potentially be applied to synthesize N-(2,5-Dichlorobenzoyl)glycine, using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,5-Dichlorobenzoyl)glycine can be determined using X-ray diffraction techniques, as demonstrated in the paper "The Crystal and Molecular Structure of N-Carboxy Anhydride of Glycine" . The study reveals that the glycine derivative forms a dimer structure in the crystal, stabilized by hydrogen bonds. Although the exact structure of N-(2,5-Dichlorobenzoyl)glycine is not provided, it is likely that it would also exhibit specific intermolecular interactions that could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specifically involving N-(2,5-Dichlorobenzoyl)glycine. However, amino acid derivatives are known to participate in a variety of chemical reactions, including those that form peptide bonds or undergo transformations to produce other derivatives. The synthesis paper implies that the amino acid derivative it discusses can be further elaborated into other compounds, indicating that N-(2,5-Dichlorobenzoyl)glycine may also be a versatile intermediate for chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,5-Dichlorobenzoyl)glycine are not detailed in the provided papers. Nonetheless, the properties of amino acid derivatives can generally include solubility in various solvents, melting points, and specific optical rotations. These properties are often determined by the functional groups present in the molecule. For example, the presence of chloro substituents in N-(2,5-Dichlorobenzoyl)glycine would likely affect its polarity and reactivity compared to unsubstituted analogs.
Scientific Research Applications
Glyphosate Tolerance in Soybean
One significant application of a related compound, Glyphosate (N-phosphonomethyl-glycine), is in the development of glyphosate-tolerant soybean lines. This advancement allows for the in-season application of the herbicide Roundup in major crops like soybeans, providing new weed control options for farmers. The tolerance is achieved through the expression of a bacterial enzyme from Agrobacterium sp. strain CP4 in the soybean line 40-3-2, making it highly tolerant to glyphosate (Padgette et al., 1995).
Organic Osmolytes in Plant Stress Resistance
Glycine betaine (GB) and proline, closely related to glycine, play crucial roles in plant responses to environmental stresses like drought, salinity, and extreme temperatures. These compounds are believed to have positive effects on enzyme and membrane integrity, as well as in osmotic adjustment in plants under stress conditions. Studies suggest that the accumulation of GB and proline is linked to increased plant stress tolerance, and various strategies, including genetic engineering and exogenous application, are explored to introduce these compounds into plants to enhance their resilience to environmental stresses (Ashraf & Foolad, 2007).
Nitrogen Uptake in Agriculture
Glycine is involved in the uptake of organic nitrogen by agriculturally important plant species. Studies have shown that plants like Phleum pratense and Trifolium species can uptake glycine as an intact amino acid, suggesting its role in nitrogen nutrition in grasslands and its potential impact on agricultural practices (Näsholm et al., 2000).
Metabolism and Health Implications
Glycine metabolism plays a critical role in human and animal health. It is involved in numerous metabolic pathways like glutathione synthesis and is considered a conditionally essential amino acid. Studies have shown that glycine supplementation could have beneficial effects in metabolic disorders associated with obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLDs). Understanding glycine's metabolic pathways and its role in diet, gut microbiota, and liver metabolism is crucial for addressing health issues related to glycine deficiency (Alves et al., 2019).
properties
IUPAC Name |
2-[(2,5-dichlorobenzoyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-1-2-7(11)6(3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUAUZSWGMQPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602726 | |
Record name | N-(2,5-Dichlorobenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dichlorobenzoyl)glycine | |
CAS RN |
667403-46-5 | |
Record name | N-(2,5-Dichlorobenzoyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667403465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,5-Dichlorobenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,5-DICHLOROBENZOYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQH7JVD5TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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